molecular formula C11H13NO2 B169320 (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B169320
M. Wt: 191.23 g/mol
InChI Key: GUDHMDVRURNAHL-SNVBAGLBSA-N
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Description

Alpha-Amino-2-Indanacetic Acid is an organic compound belonging to the class of alpha-amino acids. It is characterized by the presence of an amino group attached to the alpha carbon, which is also bonded to an indane ring and a carboxylic acid group. This compound is notable for its unique structure, which combines the properties of both amino acids and indane derivatives.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for alpha-amino acids typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: Alpha-Amino-2-Indanacetic Acid can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the indane ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

Alpha-Amino-2-Indanacetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique structure and properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

    Phenylalanine: An essential alpha-amino acid with a benzyl side chain.

    Tyrosine: Similar to phenylalanine but with a hydroxyl group on the benzyl side chain.

    Tryptophan: Contains an indole ring, making it structurally similar to indane derivatives.

Uniqueness: Alpha-Amino-2-Indanacetic Acid is unique due to the presence of the indane ring, which imparts distinct chemical and biological properties compared to other alpha-amino acids .

Properties

IUPAC Name

(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDHMDVRURNAHL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

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